(R)-Efavirenz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

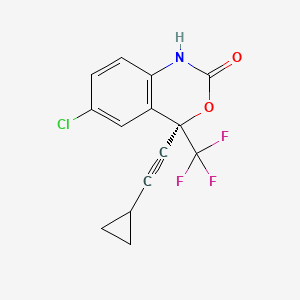

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-74-8 | |

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Efavirenz: A Comprehensive Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz, a cornerstone of antiretroviral therapy, is administered as the single (S)-enantiomer. This document provides an in-depth technical guide on the mechanism of action of its counterpart, the (R)-enantiomer. While the (S)-enantiomer is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, compelling evidence demonstrates that (R)-Efavirenz is inactive as an anti-HIV agent .[1] This guide will dissect the available scientific literature to elucidate the core mechanisms of action, or lack thereof, for this compound, detailing its interaction with HIV-1 reverse transcriptase, its metabolic profile, and its potential for off-target effects, particularly neurotoxicity. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Core Mechanism of Action: Interaction with HIV-1 Reverse Transcriptase

Efavirenz functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[2][3][4] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, distant from the active site.[2][5] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[5]

Crucially, this inhibitory activity is stereospecific. The clinically used and biologically active form is the (S)-enantiomer of Efavirenz. In contrast, the (R)-enantiomer of Efavirenz has been found to be inactive in in-vitro reverse transcriptase inhibition assays .[1]

Quantitative Analysis of Anti-HIV Activity

While a specific IC50 or Ki value for this compound against HIV-1 RT is not prominently reported in the literature due to its inactivity, the data for the active (S)-enantiomer and the racemate provide a clear contrast.

| Compound | Target | Assay | Activity | Reference |

| (S)-Efavirenz | HIV-1 Wild Type (in MT-4 cells) | Antiviral Assay | IC95: 1.5–3.0 nM | [1] |

| (S)-Efavirenz | HIV-1 Wild Type | Antiviral Assay | IC50: 0.51 ng/mL | [6] |

| This compound | HIV-1 Reverse Transcriptase | In vitro RT Inhibition Assay | Inactive | [1] |

Metabolic Profile and Stereoselectivity

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2B6 being the major enzyme responsible for its hydroxylation to 8-hydroxyefavirenz.[7][8][9] This metabolic process exhibits significant stereoselectivity.

The metabolism of This compound by CYP2B6 is approximately 10 times slower than that of the (S)-enantiomer. For wild-type CYP2B6.1, there is a 14-fold enantioselectivity for the metabolism of (S)-Efavirenz over this compound .

| Enantiomer | Primary Metabolizing Enzyme | Relative Rate of Metabolism | Key Metabolite | Reference |

| (S)-Efavirenz | CYP2B6 | ~10-14x faster than this compound | 8-hydroxyefavirenz | [7] |

| This compound | CYP2B6 (minor) | Significantly Slower | Largely unexplored | [7] |

Off-Target Effects: Neurotoxicity

A significant clinical consideration for Efavirenz is its association with central nervous system (CNS) adverse effects, including dizziness, vivid dreams, and in some cases, more severe neuropsychiatric symptoms.[10][11][12] Research into the mechanisms of this neurotoxicity has revealed that the major metabolite of the active (S)-enantiomer, 8-hydroxyefavirenz, is a potent neurotoxin .[12][13][14] This metabolite, while inactive against HIV, has been shown to be toxic to neurons in culture at concentrations found in the cerebrospinal fluid.[13]

The direct neurotoxicity of This compound has not been extensively studied . Given its significantly slower metabolism by CYP2B6, it is plausible that this compound itself, rather than its metabolites, would be the primary species to consider for any potential CNS effects. However, a lack of specific data on the neurotoxic potential of the (R)-enantiomer necessitates further investigation.

Mechanisms implicated in Efavirenz-induced neurotoxicity include:

Experimental Protocols

Enantiomeric Separation of Efavirenz

A robust method for the separation and quantification of (R)- and (S)-Efavirenz is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases are the standard methods.

Protocol: Chiral HPLC Separation of Efavirenz Enantiomers [17][18]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[17][18][19]

-

Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v).[18][19]

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

-

System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%, and the resolution between the enantiomer peaks should be greater than 1.5.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental to determining the anti-HIV activity of a compound. Commercially available kits provide a standardized method.

Protocol: Non-Radioactive Colorimetric HIV-1 RT Assay [20]

-

Principle: A multi-well plate is coated with a template/primer. The RT enzyme incorporates biotinylated dUTP into the DNA strand. The biotinylated DNA is then detected by a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Materials: HIV-1 Reverse Transcriptase Assay Kit (e.g., from Abnova or XpressBio).

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

In a streptavidin-coated 96-well plate, add the reaction buffer, HIV-1 RT enzyme, and the test compound.

-

Incubate the plate to allow the reverse transcription reaction to occur.

-

Wash the plate to remove unincorporated nucleotides.

-

Add HRP-anti-digoxigenin conjugate to detect the incorporated biotinylated dUTP.

-

Add a colorimetric substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the IC50 value.

-

In Vitro Metabolism Assay using Human Liver Microsomes or Recombinant CYP Enzymes

This assay is used to determine the metabolic stability and profile of a compound.

Protocol: CYP2B6 Metabolism of Efavirenz Enantiomers [7][21]

-

Materials: Human liver microsomes (HLMs) or recombinant human CYP2B6 co-expressed with NADPH-cytochrome P450 reductase, NADPH regenerating system, (R)- and (S)-Efavirenz, and analytical standards for metabolites.

-

Procedure:

-

Prepare incubation mixtures containing HLMs or recombinant CYP2B6, the NADPH regenerating system, and the test compound ((R)- or (S)-Efavirenz) in a phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathways of (S)- and this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound.

Logical Relationship of Efavirenz Enantiomers

Caption: Properties of (S)- and this compound enantiomers.

Conclusion

The available scientific evidence unequivocally indicates that the (R)-enantiomer of Efavirenz is devoid of significant anti-HIV-1 activity. Its primary relevance in the context of the clinically used (S)-Efavirenz is as a stereoisomeric impurity. The stark difference in biological activity and metabolic rate between the two enantiomers underscores the critical importance of stereochemistry in drug design and development. While the neurotoxicity of the (S)-Efavirenz metabolite, 8-hydroxyefavirenz, is a known concern, the direct neurotoxic potential of this compound remains an area for further investigation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the distinct pharmacological profiles of the Efavirenz enantiomers.

References

- 1. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efavirenz - Wikipedia [en.wikipedia.org]

- 3. Efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. efavirenz (Sustiva) – International Association of Providers of AIDS Care [iapac.org]

- 5. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association of CYP2B6 Genetic Variation with Efavirenz and Nevirapine Drug Resistance in HIV-1 Patients from Botswana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. mjmcasereports.org [mjmcasereports.org]

- 11. academic.oup.com [academic.oup.com]

- 12. CNS Neurotoxicity of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scite.ai [scite.ai]

- 16. In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. benchchem.com [benchchem.com]

- 19. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 20. abnova.com [abnova.com]

- 21. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (R)-Efavirenz: A Technical Guide

Introduction

Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It is administered as a racemic mixture, but the therapeutic anti-HIV activity is primarily attributed to its (S)-enantiomer.[3][4] The two enantiomers, (S)-Efavirenz and (R)-Efavirenz, while chemically similar, exhibit distinct biological and pharmacokinetic profiles. The (R)-enantiomer is metabolized much more slowly than its (S)-counterpart and demonstrates a unique set of biological activities, particularly in its interactions with metabolic enzymes and potential off-target effects.[3][4] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its metabolism, enzyme interactions, and other cellular effects, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for the Efavirenz molecule is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[5][6] Unlike nucleoside RT inhibitors (NRTIs), NNRTIs like Efavirenz do not require intracellular phosphorylation to become active.[7][8] They bind to an allosteric site on the RT enzyme, known as the NNRTI pocket, which is distinct from the active site.[6][8][9] This binding induces a conformational change in the enzyme, disrupting its function and blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[5][10]

While (S)-Efavirenz is the potent inhibitor of HIV-1 RT, the activity of this compound at this target is significantly lower. The stereochemistry of the molecule is critical for its fit within the NNRTI pocket. Efavirenz is not effective against HIV-2, as the reverse transcriptase of HIV-2 has a different structure that confers intrinsic resistance to the NNRTI class.[6][8]

Pharmacokinetics and Metabolism

The metabolism of Efavirenz is highly stereoselective, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

(S)-Efavirenz Metabolism : The therapeutically active (S)-enantiomer is predominantly metabolized by CYP2B6 to its major metabolite, 8-hydroxyefavirenz.[3][4][11] This metabolite lacks antiretroviral activity but is associated with the neurotoxic side effects of the drug.[3][12]

-

This compound Metabolism : The metabolism of this compound is approximately 10 times slower than that of (S)-Efavirenz.[3][4] This significant difference in metabolic rate is a key feature of its pharmacokinetic profile. The enantioselectivity for metabolism by wild-type CYP2B6.1 is about 14-fold in favor of the S-enantiomer.[3][4] Other CYP enzymes, such as CYP2A6, play a minor role in metabolizing Efavirenz.[13][14]

The slow metabolism of this compound can lead to its accumulation and contribute to the complex drug-drug interaction profile and potential long-term side effects associated with Efavirenz therapy.

Biological Activities of this compound

Interaction with Cytochrome P450 Enzymes

Efavirenz is known to be both an inhibitor and an inducer of various CYP450 enzymes, leading to a high potential for drug-drug interactions.[10][15] While many studies do not differentiate between the enantiomers, the distinct pharmacokinetic profile of this compound suggests it contributes significantly to these interactions. Efavirenz is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[13]

Furthermore, Efavirenz induces its own metabolism (autoinduction) by increasing the expression of CYP2B6 and CYP3A4.[11][16] This induction is mediated through the activation of nuclear receptors like the pregnane X receptor (PXR) and constitutive androstane receptor (CAR).[17][18]

Table 1: Inhibition of Cytochrome P450 Enzymes by Efavirenz

| CYP Isoform | Inhibition Constant (Ki) | Inhibition Type | Reference |

|---|---|---|---|

| CYP2B6 | 1.68 µM (HLMs) | Competitive | [13] |

| CYP2B6 | 1.38 µM (expressed) | Competitive | [13] |

| CYP2C8 | 4.78 µM (HLMs) | - | [13] |

| CYP2C9 | 19.46 µM | - | [13] |

| CYP2C19 | 21.31 µM | - | [13] |

| CYP3A | 40.33 µM | Weak | [13] |

HLMs: Human Liver Microsomes

Table 2: Induction of Cytochrome P450 Enzymes by Efavirenz

| CYP Isoform | Induction Magnitude | Comparison | Reference |

|---|---|---|---|

| CYP3A4 | ~3- to 4-fold (at 5-10 µM) | 5-fold by Phenobarbital, 6-fold by Rifampin | [18] |

| CYP2A6 | Increased activity | - |[17] |

Neurotoxicity

One of the most significant clinical concerns with Efavirenz is its association with central nervous system (CNS) side effects, ranging from dizziness and vivid dreams to severe depression and psychosis.[19][20][21] There is growing evidence that Efavirenz and its primary metabolite, 8-hydroxyefavirenz, are directly toxic to neurons.[12][22] Potential mechanisms for this neurotoxicity include mitochondrial damage, altered calcium homeostasis, and increases in proinflammatory cytokines.[12][22][23] Given that the (S)-enantiomer is the primary source of the 8-hydroxy metabolite, it is considered the main driver of this toxicity. However, the direct effects of this compound on neuronal cells are less characterized but cannot be discounted due to its longer persistence.

Off-Target Activities

Recent studies have explored other biological targets of Efavirenz enantiomers. For instance, Efavirenz and its related compounds have been shown to activate Cytochrome P450 46A1 (CYP46A1), a CNS-specific enzyme involved in cholesterol metabolism.[24] This suggests that the biological activity of Efavirenz extends beyond its role as an antiretroviral agent and may have implications for neurological function and other physiological processes.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a general method for determining the inhibition constant (Ki) of this compound against a specific CYP isoform using human liver microsomes (HLMs).

Objective: To quantify the inhibitory potency of this compound on a specific CYP enzyme.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs) or recombinant CYP enzymes

-

CYP isoform-selective substrate probe (e.g., bupropion for CYP2B6)

-

200 mM Sodium Phosphate Buffer (pH 7.4)

-

NADPH-regenerating system (1.3 mM NADP, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 1 U/mL glucose-6-phosphate dehydrogenase)

-

Methanol (for dissolving inhibitor)

-

Stopping reagent (e.g., Acetonitrile with internal standard)

-

LC-MS/MS system

Procedure:

-

Inhibitor Preparation: Dissolve this compound in methanol to create a stock solution. Perform serial dilutions to achieve a range of desired concentrations.

-

Incubation Mixture Preparation: In duplicate, combine HLMs (e.g., 0.25 mg protein/mL for CYP2B6), the selective substrate probe, and sodium phosphate buffer in microcentrifuge tubes.[13]

-

Pre-incubation: Add varying concentrations of this compound to the incubation mixtures. Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction at 37°C for a predetermined time that is within the linear range for metabolite formation.

-

Reaction Termination: Stop the reaction by adding a cold stopping reagent, such as acetonitrile containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of the metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC₅₀ and subsequently the Ki value using appropriate enzyme kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on a cell line, such as neuronal cells.

Objective: To determine the concentration at which this compound reduces cell viability.

Materials:

-

This compound

-

Target cell line (e.g., primary rat cortical neurons or a human neuroblastoma line)

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include vehicle-only controls and a positive control for toxicity (e.g., H₂O₂).[25]

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the concentration of this compound that causes a 50% reduction in viability (IC₅₀).

Conclusion

The (R)-enantiomer of Efavirenz, while possessing negligible anti-HIV activity compared to its (S)-counterpart, is a biologically active molecule with a distinct pharmacokinetic and pharmacodynamic profile. Its significantly slower metabolism by CYP2B6 leads to its persistence in the body. This, combined with its activity as both an inhibitor and an inducer of key drug-metabolizing enzymes, makes this compound a critical factor in the drug-drug interaction profile of racemic Efavirenz. Further research into the specific off-target effects of this compound, particularly its potential for neurotoxicity and interaction with other cellular targets, is essential for a complete understanding of the long-term safety profile of Efavirenz therapy. The methodologies and data presented in this guide provide a framework for continued investigation into the complex pharmacology of this enantiomer.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 6. Efavirenz - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. mdpi.com [mdpi.com]

- 9. Efavirenz [bionity.com]

- 10. Efavirenz | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. ClinPGx [clinpgx.org]

- 12. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. CYP2B6 Genotype‐Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Induction of CYP3A4 by efavirenz in primary human hepatocytes: comparison with rifampin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mjmcasereports.org [mjmcasereports.org]

- 20. What are the side effects of Efavirenz? [synapse.patsnap.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of ent-Efavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of antiretroviral therapy for HIV-1 infection. As a chiral molecule, efavirenz exists as two enantiomers: the therapeutically active (-)-efavirenz (S-enantiomer) and its mirror image, (+)-efavirenz or ent-Efavirenz (R-enantiomer). While the pharmacological profile of the S-enantiomer is well-documented, the properties of ent-Efavirenz are less characterized but equally important for a comprehensive understanding of the drug's stereoselective pharmacology and toxicology. This technical guide provides an in-depth overview of the pharmacological profile of ent-Efavirenz, focusing on its mechanism of action, pharmacokinetics, and potential off-target effects, with a particular emphasis on neurotoxicity.

Mechanism of Action and Antiviral Activity

Efavirenz exerts its anti-HIV effect by non-competitively inhibiting the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the HIV-1 genome.[1][2][3] The binding of efavirenz to a hydrophobic pocket in the RT induces a conformational change that disrupts the enzyme's catalytic activity.[2]

Crucially, this inhibitory activity is highly stereoselective. The clinically used (-)-efavirenz (S-enantiomer) is a potent inhibitor of HIV-1 RT. In contrast, (+)-efavirenz (ent-Efavirenz) is considered to be inactive against HIV-1 reverse transcriptase in vitro. [4]

Quantitative Data: Anti-HIV-1 Activity

| Enantiomer | Target | Assay | IC₅₀ / Kᵢ | Reference |

| (-)-Efavirenz (S-enantiomer) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Kᵢ = 2.93 nM | [MedchemExpress] |

| HIV-1 Replication (in cell culture) | Cell-based Assay | IC₉₅ = 1.5 nM | [MedchemExpress] | |

| (+)-Efavirenz (ent-Efavirenz) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Inactive | [4] |

Pharmacokinetics: A Tale of Two Enantiomers

The pharmacokinetic profiles of the efavirenz enantiomers are markedly different, primarily due to stereoselective metabolism by cytochrome P450 (CYP) enzymes.

Metabolism

The primary route of efavirenz metabolism is hydroxylation, mainly mediated by CYP2B6, to form 8-hydroxyefavirenz.[5][6] This metabolic pathway shows significant enantioselectivity.

-

(-)-Efavirenz (S-enantiomer): This enantiomer is readily metabolized by CYP2B6 to 8-hydroxyefavirenz.[5] This metabolite is devoid of antiretroviral activity but is known to be neurotoxic.[5][7]

-

(+)-Efavirenz (ent-Efavirenz): The metabolism of ent-Efavirenz by CYP2B6 is significantly slower, with rates approximately 1/10th of those for the S-enantiomer.[5] This suggests that ent-Efavirenz has a longer half-life and may accumulate to a greater extent than the S-enantiomer if administered as a racemate.

The metabolism of efavirenz is a complex process involving multiple CYP enzymes. While CYP2B6 is the major enzyme for 8-hydroxylation, CYP2A6 also contributes to a lesser extent.[8][9]

Off-Target Effects and Neurotoxicity

The most significant adverse effects associated with efavirenz are neurological and psychiatric, including dizziness, vivid dreams, insomnia, and in more severe cases, depression and psychosis.[10] These effects are primarily attributed to the S-enantiomer and its neurotoxic metabolite, 8-hydroxyefavirenz.[5][7]

The neurotoxic potential of ent-Efavirenz is not well-defined. However, given its reduced metabolism and potential for accumulation, its intrinsic off-target activities are of significant interest. Efavirenz has been shown to interact with various central nervous system (CNS) targets, including serotonin receptors (5-HT₂ₐ) and transporters.[11] Whether these interactions are stereoselective remains an area for further investigation.

Experimental Protocols

A common method to assess the anti-HIV activity of compounds like efavirenz is a cell-free enzymatic assay that measures the inhibition of recombinant HIV-1 reverse transcriptase.

A detailed protocol for a commercially available colorimetric HIV-1 RT assay kit involves the following steps:

-

Reaction Setup: A reaction mixture containing a template/primer hybrid, dNTPs, and reaction buffer is prepared.

-

Enzyme and Inhibitor Addition: HIV-1 RT enzyme and the test inhibitor (ent-Efavirenz) at various concentrations are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Detection: The newly synthesized DNA, which is labeled with biotin and digoxigenin, is captured on a streptavidin-coated plate and detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.[12]

To assess the neurotoxic potential of ent-Efavirenz, in vitro assays using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are employed.

MTT Assay Protocol:

-

Cell Seeding: Neuronal cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of ent-Efavirenz for 24 hours.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: A solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a plate reader to determine the percentage of viable cells relative to a control.[13]

LDH Assay Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with ent-Efavirenz.

-

Supernatant Collection: A sample of the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is incubated with a reaction mixture that measures the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

Absorbance Measurement: The absorbance is measured to quantify the amount of LDH release, which is an indicator of cytotoxicity.[13]

Conclusion

The pharmacological profile of ent-Efavirenz is distinctly different from its therapeutically active S-enantiomer. Its lack of significant anti-HIV-1 activity renders it undesirable for the treatment of HIV infection. The slower metabolism of ent-Efavirenz by CYP2B6 raises potential concerns about its accumulation and off-target effects, particularly neurotoxicity. While the neurotoxic profile of ent-Efavirenz is not as well-characterized as that of (-)-efavirenz and its 8-hydroxy metabolite, its potential for CNS-related adverse effects cannot be dismissed and warrants further investigation. A thorough understanding of the stereoselective pharmacology of efavirenz is crucial for optimizing antiretroviral therapy and minimizing adverse drug reactions. Future research should focus on elucidating the specific off-target interactions and the complete metabolic fate of ent-Efavirenz to fully comprehend its toxicological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efavirenz - Wikipedia [en.wikipedia.org]

- 3. Efavirenz | aidsmap [aidsmap.com]

- 4. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Efavirenz and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral efavirenz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Metabolism of Efavirenz: A Technical Guide to the (R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. It is administered as the single (S)-enantiomer, which is responsible for its therapeutic activity. However, the racemic mixture was synthesized initially, and the (R)-enantiomer may be present as an impurity. Understanding the metabolic fate of both enantiomers is crucial for a comprehensive assessment of the drug's pharmacology, toxicology, and for quality control during manufacturing. This technical guide provides an in-depth overview of the stereoselective metabolism of Efavirenz, with a particular focus on the metabolic profile of the (R)-enantiomer. Contrary to some initial hypotheses, (R)-Efavirenz is not a metabolite of (S)-Efavirenz, as there is no evidence of in vivo chiral inversion. Instead, it is a separate entity with a distinct metabolic pathway and rate.

Metabolic Pathways of Efavirenz Enantiomers

The metabolism of Efavirenz is highly stereoselective, primarily occurring in the liver and catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathways for both (S)- and this compound involve hydroxylation, followed by glucuronidation of the hydroxylated metabolites.

(S)-Efavirenz Metabolism:

The clinically used (S)-Efavirenz is extensively metabolized, with two primary oxidative pathways:

-

8-hydroxylation: This is the major metabolic pathway, predominantly catalyzed by CYP2B6, leading to the formation of 8-hydroxyefavirenz (8-OH-EFV).[1][2][3] This metabolite is pharmacologically inactive but has been associated with neurotoxicity.[4]

-

7-hydroxylation: This is a minor pathway, catalyzed mainly by CYP2A6, resulting in the formation of 7-hydroxyefavirenz (7-OH-EFV).[2][3]

A secondary metabolite, 8,14-dihydroxyefavirenz, is also formed, primarily by CYP2B6.[3] These hydroxylated metabolites are subsequently conjugated with glucuronic acid for excretion.[3]

This compound Metabolism:

The metabolism of this compound has been less extensively studied than its (S)-enantiomer. However, research indicates that it also undergoes hydroxylation, primarily at the 8-position, catalyzed by CYP2B6.[4] The most significant finding is the marked difference in the rate of metabolism between the two enantiomers.

Signaling Pathway for (S)-Efavirenz Metabolism

Caption: Metabolic pathway of (S)-Efavirenz.

Logical Relationship of Enantioselective Metabolism

Caption: Enantioselectivity of CYP2B6-mediated Efavirenz metabolism.

Quantitative Data on Stereoselective Metabolism

The stereoselective metabolism of Efavirenz by CYP2B6 is a critical factor in its pharmacokinetic profile. The (S)-enantiomer is metabolized at a significantly higher rate than the (R)-enantiomer.

| Parameter | (S)-Efavirenz | This compound | Fold Difference (S/R) | Reference |

| CYP2B6.1 (Wild-type) | ||||

| Clmax (relative activity) | High | ~10-fold lower | ~10 | [4] |

| CYP2B6 Variants | ||||

| Enantioselectivity (S > R) | 5- to 22-fold higher | - | 5-22 | [4] |

Table 1: In Vitro Kinetic Parameters for the 8-hydroxylation of Efavirenz Enantiomers by CYP2B6.

Experimental Protocols

In Vitro Metabolism of Efavirenz Enantiomers using Human Liver Microsomes (HLMs)

This protocol is adapted from methodologies described in the literature for assessing the in vitro metabolism of xenobiotics.[2][5]

a. Materials:

-

(S)-Efavirenz and this compound standards

-

Pooled human liver microsomes (HLMs)

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

b. Incubation Procedure:

-

Prepare a stock solution of each Efavirenz enantiomer in a suitable organic solvent (e.g., methanol or ACN).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (e.g., 0.5 mg/mL protein concentration), and the Efavirenz enantiomer substrate (e.g., 10 µM final concentration).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.

Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the enantioselective analysis of Efavirenz.[1][6][7][8]

a. Chromatographic Conditions:

-

Column: Chiral stationary phase column, such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1][6]

-

Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA), typically in a ratio of 90:10 (v/v).[1][6]

-

Injection Volume: 10 µL.

b. Sample Preparation:

-

Prepare a stock solution of racemic Efavirenz in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

For the analysis of in vitro metabolism samples, the supernatant from the incubation mixture can be directly injected after appropriate dilution with the mobile phase.

Quantification of Efavirenz and its Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of Efavirenz and its hydroxylated metabolites.[9][10][11][12]

a. Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version of Efavirenz).

-

Add a protein precipitating agent, such as acetonitrile, in a 3:1 ratio (v/v).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. LC-MS/MS Conditions:

-

LC Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

MRM Transitions: Specific precursor-to-product ion transitions for Efavirenz, its metabolites, and the internal standard need to be optimized for maximum sensitivity and selectivity.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of Efavirenz enantiomers.

Discussion and Implications

The pronounced stereoselectivity in the metabolism of Efavirenz has significant implications for drug development and clinical practice. The slower metabolism of the (R)-enantiomer means that if it is present as an impurity in the (S)-Efavirenz drug product, it could accumulate in the body to a greater extent than the active enantiomer. Although this compound is considered pharmacologically inactive with respect to reverse transcriptase inhibition, its potential for off-target effects or toxicity at higher concentrations has not been extensively studied.

Therefore, stringent control of the enantiomeric purity of the (S)-Efavirenz active pharmaceutical ingredient is essential. The analytical methods outlined in this guide provide the necessary tools for the accurate quantification of the (R)-enantiomer in bulk drug substance and formulated products.

For researchers in drug metabolism, the significant difference in the metabolic rates of the Efavirenz enantiomers by CYP2B6 provides a valuable tool for studying the structure-function relationships of this important drug-metabolizing enzyme. Further investigation into the binding interactions of both enantiomers within the active site of various CYP2B6 polymorphic variants could provide insights into the molecular basis of interindividual variability in Efavirenz metabolism and toxicity.

Conclusion

This technical guide has provided a comprehensive overview of the stereoselective metabolism of Efavirenz, with a specific focus on the (R)-enantiomer. It is now clear that this compound is not a metabolite of the active (S)-enantiomer but a distinct chemical entity with a significantly slower rate of metabolism by CYP2B6. The detailed experimental protocols and tabulated quantitative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Efavirenz and other chiral compounds. A thorough understanding of stereoselective metabolism is paramount for ensuring the safety, efficacy, and quality of chiral drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 7. jfda-online.com [jfda-online.com]

- 8. researchgate.net [researchgate.net]

- 9. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 12. Clinically relevant enantiomer specific R‐ and S‐praziquantel pharmacokinetic drug‐drug interactions with efavirenz and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer of Efavirenz: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. As a chiral molecule, Efavirenz exists as two enantiomers: the therapeutically active (-)-Efavirenz ((S)-Efavirenz) and the inactive (+)-Efavirenz ((R)-Efavirenz). While the focus of drug development has rightfully been on the active enantiomer, understanding the pharmacological and toxicological profile of the inactive enantiomer is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth overview of the inactive (+)-enantiomer of Efavirenz, summarizing its biological activity, methods for its separation and synthesis, and a discussion of its potential toxicological implications.

Data Presentation

Pharmacological Activity of Efavirenz Enantiomers

The anti-HIV-1 activity of Efavirenz is highly stereospecific. The (-)-enantiomer is a potent inhibitor of HIV-1 reverse transcriptase, while the (+)-enantiomer is largely devoid of antiviral activity.

| Enantiomer | Target | IC50 (nM) | Potency Relative to (-)-Efavirenz |

| (-)-Efavirenz | HIV-1 Reverse Transcriptase | 2.6 | ~654x more potent |

| (+)-Efavirenz | HIV-1 Reverse Transcriptase | 1700 | - |

Note: IC50 values can vary slightly between different assay conditions and HIV-1 strains.

Neurotoxicity of Efavirenz

While the neurotoxicity of racemic Efavirenz and its primary metabolite, 8-hydroxyefavirenz, has been documented, specific quantitative data on the neurotoxicity of the inactive (+)-enantiomer is not extensively available in the public domain. The available literature primarily focuses on the effects of the parent drug or the active enantiomer. It is known that Efavirenz can induce neuronal damage through mechanisms such as mitochondrial dysfunction and altered calcium homeostasis[1]. However, the direct contribution of the (+)-enantiomer to these effects remains an area for further investigation.

Experimental Protocols

Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomers of Efavirenz can be effectively separated using a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for this purpose.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA), typically in a 90:10 (v/v) ratio. The exact ratio may be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the racemic Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Expected Outcome: Baseline separation of the two enantiomers, with (+)-Efavirenz typically eluting before (-)-Efavirenz under normal-phase conditions.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.

Methodology:

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from XpressBio).

-

Poly(A) template and oligo(dT) primer.

-

Radioactively or fluorescently labeled deoxyribonucleotide triphosphates (dNTPs).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and KCl).

-

Test compounds (dissolved in DMSO).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(A)•oligo(dT) template/primer, and labeled dNTPs.

-

Add varying concentrations of the test compound (e.g., (+)-Efavirenz and (-)-Efavirenz) to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of incorporated labeled dNTPs, which is inversely proportional to the RT inhibitory activity of the compound. This can be done by methods such as scintillation counting for radiolabeled dNTPs or fluorescence measurement.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

-

In Vitro Neurotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Line: A neuronal cell line such as SH-SY5Y or primary neuronal cultures.

-

Procedure:

-

Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., (+)-Efavirenz) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Mandatory Visualizations

Caption: Experimental workflow for the evaluation of Efavirenz enantiomers.

Caption: Proposed signaling pathway for Efavirenz-induced neurotoxicity.

Conclusion

The inactive enantiomer of Efavirenz, (+)-Efavirenz, exhibits significantly lower anti-HIV-1 activity compared to its therapeutically active counterpart, (-)-Efavirenz. While robust methods for the chiral separation and synthesis of both enantiomers are well-established, a comprehensive understanding of the specific toxicological profile of (+)-Efavirenz remains a notable knowledge gap. The neurotoxicity associated with Efavirenz is a significant clinical concern, and it is plausible that the inactive enantiomer could contribute to this adverse effect profile. Further research dedicated to elucidating the in vitro and in vivo neurotoxicity of (+)-Efavirenz is warranted to fully characterize the safety profile of racemic Efavirenz and to inform the development of future chiral drugs.

References

A Technical Guide to the Stereospecific Synthesis of (R)-Efavirenz

Introduction

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of human immunodeficiency virus (HIV) type 1 infection. Marketed as a single enantiomer, (R)-Efavirenz, its synthesis requires a high degree of stereochemical control to obtain the desired therapeutic agent with high purity. This technical guide provides an in-depth overview of the key stereospecific synthetic strategies for this compound, focusing on the core methodologies, experimental protocols, and comparative data for researchers, scientists, and drug development professionals.

Key Synthetic Strategies

The stereospecific synthesis of this compound predominantly revolves around the creation of the crucial chiral tertiary alcohol intermediate. This is typically achieved through the enantioselective addition of a cyclopropylacetylide to a protected 2-amino-5-chlorophenyl trifluoromethyl ketone. Several methodologies have been developed to achieve high enantioselectivity in this key step.

Chiral Amino Alcohol-Mediated Acetylide Addition

A highly successful and practical approach for the large-scale synthesis of this compound was developed by researchers at Merck.[1][2] This method employs a chiral lithium alkoxide, derived from (1R,2S)-N-pyrrolidinylnorephedrine, to mediate the enantioselective addition of lithium cyclopropylacetylide to a p-methoxybenzyl (PMB)-protected ketoaniline.[1][2] This key transformation establishes the quaternary stereocenter with a remarkable level of stereocontrol.[2] The overall synthesis starts from 4-chloroaniline and proceeds in seven steps with a 62% overall yield.[1][2]

Experimental Protocol: Enantioselective Addition of Lithium Cyclopropylacetylide [2]

-

Preparation of the Chiral Reagent: A solution of (1R,2S)-N-pyrrolidinylnorephedrine in an appropriate solvent is treated with n-butyllithium at a low temperature to form the corresponding lithium alkoxide.

-

Addition Reaction: The pre-formed lithium cyclopropylacetylide is then added to a solution of the PMB-protected ketoaniline in the presence of the chiral lithium alkoxide. The reaction is typically carried out in THF at temperatures below -50 °C.[2]

-

Work-up and Isolation: The reaction is quenched with a suitable reagent, and the product, a chiral propargylic alcohol, is isolated after standard work-up and purification procedures. This intermediate is then carried forward to complete the synthesis of Efavirenz.

Organocatalyzed Enantioselective Trifluoromethylation

An alternative, metal-free approach involves the organocatalyzed enantioselective trifluoromethylation of an alkynyl ketone.[3][4][5] This strategy utilizes cinchona alkaloid-derived catalysts to introduce the trifluoromethyl group stereoselectively.[3][5] While initial attempts with a cinchonidine derivative resulted in moderate enantioselectivity, further catalyst development, such as using a quinine-based catalyst with a butoxy group, significantly improved the enantiomeric excess.[4]

Experimental Protocol: Organocatalyzed Trifluoromethylation [4][6]

-

Catalyst Preparation: A quinine-derived organocatalyst is prepared and utilized in catalytic amounts.

-

Trifluoromethylation Reaction: The alkynyl ketone substrate is reacted with a trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (Me3SiCF3), in the presence of the chiral organocatalyst.[4][6] The reaction conditions, including solvent and temperature, are optimized to maximize yield and enantioselectivity.

-

Subsequent Steps: The resulting trifluoromethylated product is then converted to this compound through a two-step sequence involving reduction of a nitro group and subsequent cyclization.[4][6]

Other Notable Approaches

Researchers have also explored chemoenzymatic dynamic kinetic resolution of the racemic tertiary alcohol intermediate as a potential route to enantiomerically pure Efavirenz.[7] This method combines biocatalytic esterification with oxovanadium-catalyzed racemization.[7] Additionally, a concise flow synthesis of racemic Efavirenz has been developed, which relies on a copper-catalyzed formation of an aryl isocyanate and subsequent intramolecular cyclization.[8]

Data Presentation

The following tables summarize the quantitative data from key synthetic approaches to provide a clear comparison of their efficiencies.

Table 1: Comparison of Key Stereoselective Addition Reactions

| Method | Chiral Promoter/Catalyst | Substrate | Product e.e. (%) | Yield (%) | Reference |

| Chiral Amino Alcohol-Mediated Acetylide Addition | (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide | p-methoxybenzyl-protected ketoaniline | 96-98 | - | [2] |

| Organocatalyzed Trifluoromethylation | Quinine-based catalyst with a butoxy group | 1-(5-chloro-2-nitrophenyl)-3-cyclopropylprop-2-yn-1-one | up to 80 | 88 | [4][6] |

| Ruthenium-Catalyzed Alkynylation | Chiral-at-ruthenium catalyst | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone | 99 | 97 | [9] |

Table 2: Overall Synthesis Comparison

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Final Product e.e. (%) | Reference |

| Merck's Asymmetric Synthesis | 4-chloroaniline | 7 | 62 | >99 | [1][2] |

| Organocatalyzed Trifluoromethylation Route | Commercially available substrate | 5 | - | 99 (after recrystallization) | [4][10] |

Visualizations

Figure 1: Overall Synthetic Pathway to this compound (Merck Process)

Caption: Synthetic route to this compound via chiral amino alcohol mediation.

Figure 2: Logical Flow of Organocatalyzed Trifluoromethylation

Caption: Workflow for the organocatalyzed synthesis of this compound.

Conclusion

The stereospecific synthesis of this compound has been successfully addressed through multiple innovative strategies. The chiral amino alcohol-mediated addition of cyclopropylacetylide stands out as a highly efficient and practical method for large-scale production, delivering the target molecule with excellent enantiopurity and overall yield. Concurrently, the development of metal-free, organocatalytic approaches for enantioselective trifluoromethylation offers a valuable alternative, showcasing the continuous evolution of asymmetric synthesis methodologies. These advancements not only provide robust routes to a critical antiretroviral drug but also contribute significantly to the broader field of synthetic organic chemistry.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

(R)-Efavirenz CAS number and identification

An In-depth Technical Guide on the Identification of (R)-Efavirenz

This guide provides a comprehensive overview of the identification and characterization of this compound, the inactive enantiomer of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. The therapeutically active agent is the (S)-enantiomer.[1] For quality control and to ensure the efficacy and safety of the drug product, the separation and quantification of the individual enantiomers are crucial.[1][2]

Chemical Identification

This compound is the enantiomer of the active pharmaceutical ingredient (S)-Efavirenz.

| Identifier | Data | Reference |

| Chemical Name | (R)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | [3] |

| CAS Number | 154801-74-8 | [3] |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | [3][4][5] |

| Molecular Weight | 315.67 g/mol | [3][4][5] |

| (S)-Efavirenz CAS | 154598-52-4 | [4][6][7] |

| Racemic Efavirenz CAS | 177530-93-7 | [3] |

Chromatographic Identification and Quantification

The primary method for identifying and quantifying this compound is through chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which separates it from its (S)-enantiomer.[2] This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2] Polysaccharide-based CSPs are highly effective for this resolution.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various validated chiral separation methods.

Table 1: HPLC and UPLC Method Performance for this compound Quantification

| Parameter | HPLC Method 1[8][9] | HPLC Method 2[10] | UPLC Method[11] |

| Linearity Range | 0.1 - 6.0 µg/mL | 200 - 6210 ng/mL | 0.249 - 375 µg/mL |

| Correlation Coefficient (R²) | > 0.999 | 0.9999 | Not Specified |

| Limit of Detection (LOD) | 0.03 µg/mL | 66 ng/mL | 0.075 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 200 ng/mL | 0.249 µg/mL |

| Recovery | 98.28% - 99.9% | Not Specified | 97% - 104% |

| Precision (%RSD at LOQ) | 1.34% | Not Specified | Not Specified |

Table 2: Chromatographic Parameters for Efavirenz Enantiomer Separation

| Parameter | HPLC Method 1[8][9] | HPLC Method 2[10] | UPLC Method[11] |

| This compound Retention Time | Not Specified | 7.5 min | Not Specified |

| (S)-Efavirenz Retention Time | Not Specified | 9.2 min | Not Specified |

| Resolution (Rs) | > 4.0 | Not Specified | > 3.0 |

Experimental Protocols

Below are detailed experimental protocols for the chiral separation of Efavirenz enantiomers.

Protocol 1: Normal-Phase HPLC for this compound Impurity [8][9]

-

Instrumentation : Waters HPLC system with a 2695 separation module and a 2487 dual-wavelength UV detector.[8]

-

Column : Chiralcel OD (250 mm x 4.6 mm, 10 µm) containing tris-(3,5-dimethylphenylcarbamate) stationary phase.[8][9]

-

Mobile Phase : n-hexane and isopropyl alcohol (80:20 v/v) with 0.1% (v/v) formic acid as an additive.[8][9]

-

Column Temperature : 25 °C.[9]

-

Sample Preparation : Dissolve the sample in the mobile phase to a known concentration.[1]

Protocol 2: Normal-Phase UPLC for Enantioseparation [11]

-

Instrumentation : UPLC system with a photodiode array detector.[11]

-

Column : Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase : n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[11]

-

Flow Rate : 1.0 mL/min.[11]

-

Column Temperature : 30 °C.[11]

-

Detection : UV at 254 nm.[11]

Spectroscopic Identification

Vibrational spectroscopy and mass spectrometry can be used to characterize the Efavirenz molecule. As enantiomers, (R)- and (S)-Efavirenz are expected to have identical spectra under non-chiral conditions.

Experimental Protocols

Protocol 3: Mass Spectrometry (MS)

-

Method : Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for detection in environmental samples.[12]

-

Expected Fragmentation : The mass spectrum provides a fragmentation pattern characteristic of the Efavirenz molecule. While specific instrument parameters vary, the resulting mass-to-charge ratios of fragments will be consistent.

Protocol 4: Infrared and Raman Spectroscopy [13][14]

-

Instrumentation (MIR) : A spectrometer with an Attenuated Total Reflectance (ATR) device.[14]

-

Instrumentation (NIR) : Benchtop or portable NIR spectrometers operating in the 750-2500 nm range.[13][14]

-

Instrumentation (Raman) : Benchtop or handheld Raman spectrometers.[13]

-

Sample Preparation : Samples are typically analyzed as a powder.[13][14]

-

Data Analysis : The resulting spectra show characteristic vibrational bands of the Efavirenz molecular structure.[13] These techniques are particularly useful for identifying polymorphic forms.[13][14]

Mechanism of Action and Related Pathways

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[8][15] It works by binding directly to a non-catalytic site of the HIV-1 reverse transcriptase enzyme.[16][17] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function.[16] By blocking the reverse transcriptase, Efavirenz prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle, thus halting the production of new virus particles.[16][18]

Caption: Mechanism of action of (S)-Efavirenz on HIV-1 reverse transcriptase.

Caption: General workflow for the chiral separation and quantification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. allmpus.com [allmpus.com]

- 4. scbt.com [scbt.com]

- 5. Efavirenz = 98 HPLC 154598-52-4 [sigmaaldrich.com]

- 6. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Efavirenz (200 mg)] - CAS [154598-52-4] [store.usp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

- 15. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Chiral Separation of Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1.[1] The molecule contains a single chiral center, with the (S)-enantiomer being the therapeutically active agent.[1] The enantiomers of a racemic drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[2] Consequently, regulatory bodies like the United States Food and Drug Administration (US FDA) mandate the marketing of the active enantiomer and the control of enantiomeric purity.[3][4] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a predominant and effective method for the direct separation and analysis of enantiomers in pharmaceutical development and quality control.[2][5]

This document provides detailed protocols for the chiral separation of Efavirenz enantiomers using both normal-phase and reverse-phase HPLC.

Principle of Chiral Separation

The enantioselective separation of Efavirenz is achieved by utilizing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with varying stability.[2][6] The enantiomer that forms the more stable complex is retained longer on the column, resulting in different retention times and enabling their separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated high efficacy in resolving Efavirenz enantiomers.[2][6]

Experimental Protocols

Two primary methodologies, Normal-Phase HPLC and Reverse-Phase HPLC, have proven successful for the chiral separation of Efavirenz enantiomers.

Method 1: Normal-Phase HPLC

This method is widely cited for its excellent resolution of Efavirenz enantiomers.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30°C[2] |

| Detection | UV at 254 nm[2] |

| Injection Volume | 20 µL |

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 90:10 volume-to-volume ratio. Degas the mobile phase using sonication or another suitable method before use.[7]

-

Standard Solution Preparation: Prepare a stock solution of racemic Efavirenz in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a suitable working concentration (e.g., 250 µg/mL).

-

Sample Preparation: For bulk drug analysis, prepare the sample in the same manner as the standard solution. For formulations like tablets, weigh and finely powder the tablets. Extract a quantity of powder equivalent to a single dose with a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and then dilute with the mobile phase to the desired concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

-

System Suitability: Before sample analysis, perform multiple injections of a system suitability solution (a solution containing both enantiomers) to ensure the system is operating correctly. The resolution between the (R)- and (S)-Efavirenz peaks should be greater than 3.0.[2]

-

Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

Method 2: Reverse-Phase HPLC

This method provides an alternative to normal-phase chromatography and may offer different selectivity.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (55:45, v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 25°C[8] |

| Detection | UV at 252 nm[8] |

| Injection Volume | 20 µL[8] |

Protocol:

-

Mobile Phase Preparation: Prepare mobile phase A by adding 1.0 mL of formic acid to 1000 mL of Milli-Q water. Mobile phase B is acetonitrile. Mix mobile phase A and mobile phase B in a 55:45 volume-to-volume ratio. Filter the final mobile phase through a 0.45 µm filter and degas.[8]

-

Diluent Preparation: Mix water and acetonitrile in a 50:50 volume-to-volume ratio, filter, and degas.[8]

-

Standard Solution Preparation: Accurately weigh about 50 mg of Efavirenz standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution using the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

-

System Suitability: Inject a system suitability solution (racemic mixture) to verify adequate resolution between the enantiomer peaks.

-

Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the chiral separation of Efavirenz.

Table 1: Normal-Phase HPLC Method Performance

| Parameter | (R)-Efavirenz | (S)-Efavirenz | Source |

| Retention Time (min) | 7.5 | 9.2 | [3] |

| Resolution (Rs) | > 3.0 | > 3.0 | [2] |

| Linearity Range (ng/mL) | 200 - 6210 | - | [3] |

| Limit of Detection (LOD) (ng/mL) | 66 | - | [3] |

| Limit of Quantification (LOQ) (ng/mL) | 200 | - | [3] |

Table 2: Reverse-Phase HPLC Method Performance

| Parameter | This compound | (S)-Efavirenz | Source |

| Linearity Range (mg/mL) | 0.04 - 0.4 | - | [9] |

| Limit of Detection (LOD) (mg/mL) | 0.01 | - | [8] |

| Limit of Quantification (LOQ) (mg/mL) | 0.04 | - | [8] |

| Recovery (%) | 93.5 - 107.5 | - | [9] |

Visualizations

Caption: Experimental workflow for chiral HPLC separation of Efavirenz.

Caption: Logical relationship of chiral separation of Efavirenz on a CSP.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 3. jfda-online.com [jfda-online.com]

- 4. eijppr.com [eijppr.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Application Note: (R)-Efavirenz as a Chiral Impurity Standard

Introduction

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3] The therapeutic efficacy of Efavirenz is attributed exclusively to its (S)-enantiomer, which selectively binds to and inhibits the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle.[4][5] Conversely, the (R)-enantiomer of Efavirenz is considered a chiral impurity with no significant antiretroviral activity.[5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines concerning the control of chiral impurities in pharmaceutical products.[6][7][8][9] The presence of an unwanted enantiomer can potentially affect the drug's efficacy, safety, and overall quality. Therefore, it is imperative for pharmaceutical manufacturers to accurately quantify and control the levels of (R)-Efavirenz in the active pharmaceutical ingredient (API) and final drug product. This application note provides a detailed protocol for the analysis of this compound as a chiral impurity using High-Performance Liquid Chromatography (HPLC), serving as a crucial quality control measure.

Experimental Protocols

A robust and validated stereospecific HPLC method is essential for the separation and quantification of the this compound impurity from the (S)-Efavirenz API.[10][11] The following protocol is based on established and validated methods for the chiral separation of Efavirenz enantiomers.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system: Equipped with a UV detector or a photodiode array (PDA) detector.[11][12]

-

Chiral Stationary Phase: A cellulose-based chiral column, such as Chiralcel OD-H (250 mm x 4.6 mm, 5 µm), is commonly used for this separation.[10][12][13]

-

Chemicals and Reagents:

Chromatographic Conditions:

The following chromatographic conditions have been demonstrated to be effective for the chiral separation of Efavirenz enantiomers. Method optimization may be required based on the specific instrumentation and column used.

| Parameter | Condition |

| Stationary Phase | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10, v/v)[12][13] |

| Flow Rate | 1.0 mL/min[12][13] |

| Column Temperature | 30°C[12][13] |

| Detection Wavelength | 254 nm[11][12][13] |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to achieve a concentration within the linear range of the method (e.g., 0.1 to 6 µg/mL).[11]

-

Sample Solution: Accurately weigh and dissolve the (S)-Efavirenz bulk drug substance or a crushed tablet sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[11]

-

System Suitability Solution: A solution containing both this compound and (S)-Efavirenz can be prepared to verify the resolution and performance of the chromatographic system.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution(s) to establish the retention time and response for this compound.

-